

Spectrophotometric Determination of Iron Using 1,10-Phenanthroline: An Application Note and Protocol

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Compound of Interest

Compound Name: *Iron;1,10-phenanthroline*

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Abstract

This document provides a comprehensive protocol for the quantitative determination of iron in aqueous samples using the 1,10-phenanthroline method. This colorimetric technique is based on the formation of a stable, orange-red complex between ferrous iron (Fe^{2+}) and 1,10-phenanthroline. The intensity of the resulting color, which is directly proportional to the iron concentration, is measured spectrophotometrically. This method is highly sensitive and selective, making it a staple in analytical chemistry for various applications, including pharmaceutical analysis and environmental monitoring. This note details the underlying principles, necessary reagents, a step-by-step experimental protocol, and methods for data analysis.

Principle

The spectrophotometric determination of iron with 1,10-phenanthroline relies on a multi-step reaction.^{[1][2]} First, any ferric iron (Fe^{3+}) present in the sample is reduced to ferrous iron (Fe^{2+}) using a reducing agent, typically hydroxylamine hydrochloride.^{[1][2]} Subsequently, the ferrous iron reacts with three molecules of 1,10-phenanthroline to form a stable, intensely colored orange-red complex, tris(1,10-phenanthroline)iron(II) ($[\text{Fe}(\text{phen})_3]^{2+}$).^{[3][4]}

The chemical reactions are as follows:

- Reduction of Fe^{3+} : $2\text{Fe}^{3+} + 2\text{NH}_2\text{OH}\cdot\text{HCl} \rightarrow 2\text{Fe}^{2+} + \text{N}_2 + 4\text{H}_2\text{O} + 2\text{H}^+ + 2\text{Cl}^-$ [1]
- Complexation of Fe^{2+} : $\text{Fe}^{2+} + 3 \text{C}_{12}\text{H}_8\text{N}_2 \rightarrow [\text{Fe}(\text{C}_{12}\text{H}_8\text{N}_2)_3]^{2+}$ [3]

The intensity of the color of the tris(1,10-phenanthroline)iron(II) complex is independent of pH in the range of 2 to 9 and is stable for extended periods. [1][3] The absorbance of the solution is measured at the wavelength of maximum absorbance (λ_{max}), which is approximately 508-510 nm. [2][3] According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the iron complex, allowing for quantitative determination. [3][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this analytical method.

Table 1: Optical Characteristics of the Tris(1,10-phenanthroline)iron(II) Complex

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	508 - 510 nm	[2][3]
Molar Absorptivity (ϵ)	$11,100 \text{ L mol}^{-1} \text{ cm}^{-1}$	[1][3]
Optimal pH Range	2 - 9	[1][3]
Color of Complex	Orange-Red	[4]

Table 2: Typical Reagent Concentrations

Reagent	Concentration	Reference
Standard Iron Solution (from Ferrous Ammonium Sulfate)	~0.07 g in 1 L	[1][3]
Hydroxylamine Hydrochloride Solution	10 g in 100 mL (10%)	[1]
1,10-Phenanthroline Solution	0.1 g in 100 mL (0.1%)	[1]
Sodium Acetate Buffer Solution	10 g in 100 mL (10%)	[1]

Experimental Protocol

This protocol outlines the necessary steps for preparing reagents, creating a calibration curve, and analyzing an unknown sample.

Materials and Equipment

- Spectrophotometer (visible range)
- Cuvettes (1 cm path length)
- Volumetric flasks (100 mL and 1000 mL)
- Pipettes (volumetric and graduated)
- Beakers and other standard laboratory glassware
- Analytical balance
- Ferrous Ammonium Sulfate Hexahydrate, $\text{Fe}(\text{NH}_4)_2(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$ (analytical grade)
- 1,10-Phenanthroline Monohydrate, $\text{C}_{12}\text{H}_8\text{N}_2 \cdot \text{H}_2\text{O}$
- Hydroxylamine Hydrochloride, $\text{NH}_2\text{OH} \cdot \text{HCl}$
- Sodium Acetate, CH_3COONa
- Concentrated Sulfuric Acid, H_2SO_4

- Deionized or distilled water

Reagent Preparation

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Handle concentrated sulfuric acid with extreme care in a fume hood.

- Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[\[1\]](#)
- 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary to facilitate dissolution.[\[1\]](#)
- Sodium Acetate Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[\[1\]](#)
- Stock Iron Standard Solution (e.g., 100 ppm): Accurately weigh approximately 0.7022 g of ferrous ammonium sulfate hexahydrate and transfer it to a 1000 mL volumetric flask. Dissolve the solid in deionized water, add 2.5 mL of concentrated sulfuric acid, and then dilute to the mark with deionized water.[\[4\]](#)[\[5\]](#) This solution contains 100 µg of Fe per mL (100 ppm).

Preparation of Calibration Standards

- Label a series of five 100 mL volumetric flasks as "Standard 1" through "Standard 5".
- Into these flasks, accurately pipette 1.00, 5.00, 10.00, 25.00, and 50.00 mL of the stock iron standard solution, respectively.[\[1\]](#)[\[5\]](#)
- Prepare a "blank" solution by adding 50 mL of deionized water to another 100 mL volumetric flask.[\[1\]](#)[\[5\]](#)
- To each of the six flasks (five standards and one blank), add the following reagents in the order listed, mixing after each addition:
 - 1.0 mL of hydroxylamine hydrochloride solution[\[1\]](#)[\[5\]](#)

- 10.0 mL of 1,10-phenanthroline solution[1][5]
- 8.0 mL of sodium acetate solution[1][5]
- Dilute each solution to the 100 mL mark with deionized water and mix thoroughly.
- Allow the solutions to stand for at least 10 minutes for full color development.[1][5]

Sample Preparation

- Accurately pipette a known volume of the unknown iron-containing sample into a 100 mL volumetric flask. The volume should be chosen such that the final absorbance falls within the range of the calibration curve.
- Treat the unknown sample in the same manner as the calibration standards by adding hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate solutions as described in section 3.3.
- Dilute to the mark with deionized water and allow for color development.

Spectrophotometric Measurement

- Set the spectrophotometer to the wavelength of maximum absorbance (λ_{max}), which should be determined by scanning one of the standard solutions (typically the mid-range standard) from approximately 400 nm to 600 nm. The λ_{max} is expected to be around 508-510 nm.[1][3]
- Use the "blank" solution to zero the spectrophotometer (set absorbance to 0.000).
- Measure and record the absorbance of each of the five calibration standards and the unknown sample solution.

Data Analysis

- Calculate the concentration of iron in each of the calibration standards.
- Plot a calibration curve of absorbance versus iron concentration for the standards.
- Perform a linear regression analysis on the calibration data to obtain the equation of the line ($y = mx + c$) and the coefficient of determination (R^2). The R^2 value should be close to 1.000

for a good linear fit.

- Use the absorbance of the unknown sample and the equation of the calibration curve to determine the concentration of iron in the prepared unknown solution.
- Account for any dilution factors from the initial sample preparation to calculate the final iron concentration in the original, undiluted sample.

Interferences

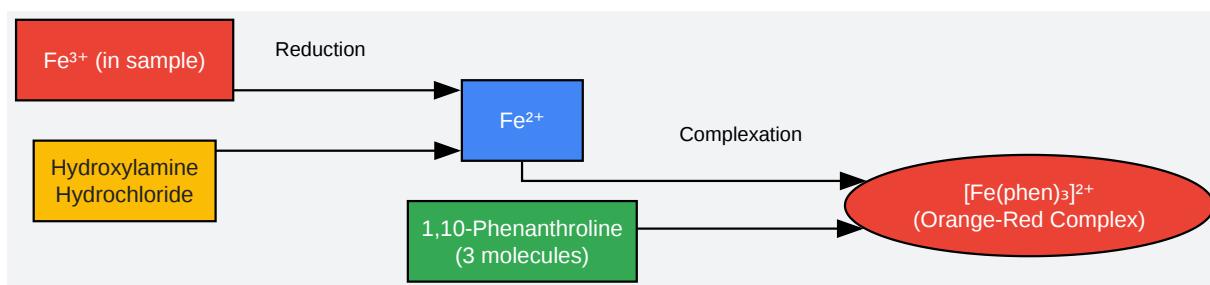
Several ions can interfere with the 1,10-phenanthroline method. The table below lists common interfering ions and methods to mitigate their effects.

Table 3: Common Interferences and Mitigation Strategies

Interfering Ion/Substance	Nature of Interference	Mitigation Strategy	Reference
Strong Oxidizing Agents	Prevent the complete reduction of Fe^{3+} to Fe^{2+} .	Add an excess of hydroxylamine hydrochloride.	[2]
Cyanide, Nitrite, Phosphates	Interfere with color development.	For phosphates, adding citrate can help to eliminate the interference.	[2]
Zinc (Zn^{2+})	Forms a colorless complex with 1,10-phenanthroline, reducing the intensity of the iron complex color, especially at high concentrations.	Add an excess of 1,10-phenanthroline.	[2]
Chromium (Cr^{3+}), Cobalt (Co^{2+}), Copper (Cu^{2+}), Nickel (Ni^{2+})	Can form colored complexes with 1,10-phenanthroline.	Add an excess of 1,10-phenanthroline. For significant interference, solvent extraction methods may be necessary.	[2]
Bismuth (Bi^{3+}), Cadmium (Cd^{2+}), Mercury (Hg^{2+}), Silver (Ag^+)	Can precipitate the 1,10-phenanthroline reagent.	Add an excess of 1,10-phenanthroline.	[2]

Visualizations

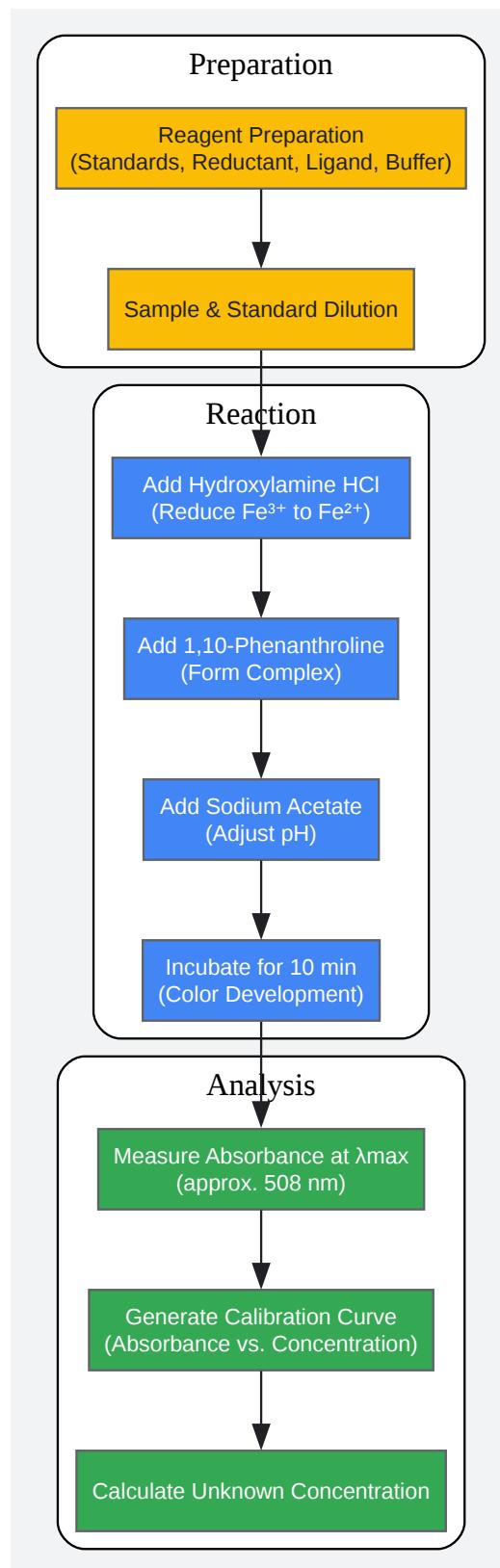
Signaling Pathway of Iron Complex Formation



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Caption: Chemical pathway for the formation of the colored iron complex.

Experimental Workflow



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Caption: Workflow for the spectrophotometric determination of iron.

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